(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWDGAWMJCDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.
The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with piperidin-1-ylmethanone. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[2,1-b]thiazole core, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups into the molecule, potentially altering its pharmacological properties.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development. Key areas of focus include:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit their growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the imidazo[2,1-b]thiazole moiety enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds. For instance, imidazo[2,1-b]thiazole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study:
A study conducted by Romagnoli et al. demonstrated that certain derivatives exhibited antiproliferative activity against human cervical carcinoma (HeLa) and murine mammary carcinoma cells, with IC values in the submicromolar range . This indicates potential as a lead compound for cancer treatment.
Neuropharmacological Applications
The piperidine component in the compound suggests its potential use in neuropharmacology. Compounds containing piperidine are often explored for their effects on neurotransmitter systems and may have applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. This interaction can disrupt the normal function of these targets, leading to the inhibition of cancer cell growth or the induction of cell death.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[2,1-b]thiazole Core
1-(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)ethanone
- Structural Difference: Replaces the piperidinyl methanone group with an ethanone (acetyl) group.
- Impact: The absence of the piperidine ring reduces basicity and may decrease solubility in aqueous media.
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
- Structural Difference: Substitutes the methanone group with an amine at position 3.
- Impact: The amine group increases hydrogen-bond donor capacity (H donors: 1 vs. 0 in the target compound), which could enhance binding to polar targets. However, the calculated LogD (1.7) indicates moderate lipophilicity, suggesting comparable membrane permeability to the target compound .
(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol
- Structural Difference: Features a hydroxyl group at position 5 instead of the methanone.
- Impact : The hydroxyl group increases polarity, likely reducing blood-brain barrier penetration. This compound’s lower molecular weight (242.3 g/mol vs. ~390 g/mol for the target compound) may improve diffusion but shorten metabolic half-life .
Heterocyclic and Aromatic Modifications
Delamanid (OPC-67683)
- Structural Difference : Contains a nitro-dihydro-imidazo[2,1-b]oxazole core instead of imidazo[2,1-b]thiazole.
- Impact: The oxazole ring and nitro group confer distinct electronic properties, enabling antitubercular activity via inhibition of mycolic acid synthesis. This highlights how minor heterocycle alterations redirect therapeutic applications .
(4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl]methanone
- Structural Difference : Incorporates a 4-methoxyphenyl substituent and a benzylpiperazine group.
- The benzylpiperazine moiety increases molecular weight (446.57 g/mol) and may extend metabolic stability through steric hindrance .
(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl]methanone
- Structural Difference : Features a 3-nitrophenyl group and a spirocyclic dioxa-azaspiro system.
- Impact : The nitro group introduces strong electron-withdrawing effects, which could modulate redox properties. The spirocyclic system (428.47 g/mol) may enhance conformational rigidity, favoring selective target engagement .
Fluorinated Derivatives
(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl}ethanamine
- Structural Difference: Replaces the methanone with a trifluoroethylamine group.
- Impact: The trifluoromethyl group increases hydrophobicity and metabolic stability.
Biological Activity
Overview
(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features an imidazo[2,1-b]thiazole core, which is known for its diverse pharmacological properties.
The compound's IUPAC name is (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone. Its molecular formula is C18H19N3OS, and it possesses several functional groups that contribute to its biological activities.
The biological effects of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone are primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of several derivatives, including (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone, which demonstrated potent activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (AML) | 0.5 | FLT3 kinase inhibition |
| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | >10 | Minimal activity observed |
In particular, the compound has shown effectiveness in inducing apoptosis in breast cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Strong inhibition |
| Escherichia coli | 20 | Moderate inhibition |
| Candida albicans | 25 | Weak inhibition |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:
- Case Study on AML Treatment : In a study involving acute myeloid leukemia cells, compounds similar to (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone were found to selectively inhibit FLT3-dependent pathways, resulting in significant reductions in cell viability .
- Breast Cancer Research : Another investigation focused on breast cancer cells demonstrated that treatment with this compound led to increased apoptosis rates and altered cell cycle distribution. The results indicated potential use as a therapeutic agent against aggressive breast tumors .
Q & A
Basic: What are the key synthetic strategies for synthesizing (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone?
Answer:
The synthesis involves multi-step routes starting with functionalized imidazo[2,1-b]thiazole precursors. Critical steps include:
- Cyclocondensation : Formation of the imidazo[2,1-b]thiazole core using thiourea derivatives and α-haloketones under reflux in polar aprotic solvents (e.g., DMF) .
- Piperidine coupling : Introduction of the piperidin-1-yl methanone group via nucleophilic substitution or amidation. For example, reacting the imidazothiazole intermediate with piperidine in the presence of carbonylating agents (e.g., phosgene analogs) .
- Optimization : Reaction conditions (temperature: 60–80°C, solvent: dioxane/DMF) and stoichiometric ratios are adjusted to improve yield (typically 50–70%) and purity. Purification employs column chromatography (hexane/EtOAc gradients) .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Answer:
A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl at position 3, phenyl at position 6) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) and detects isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the imidazothiazole ring .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity (e.g., kinase inhibition vs. antifungal effects) require:
- Dose-response validation : Re-testing in standardized assays (e.g., Fer kinase inhibition assays with IC comparisons) .
- Structural analogs : Synthesizing derivatives to isolate the pharmacophore (e.g., modifying the piperidine or phenyl groups) and perform SAR studies .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and validate experimental IC values .
Advanced: What computational methods are used to predict the compound’s reactivity and stability under physiological conditions?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites and metabolic susceptibility .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/lipid bilayers) to assess membrane permeability and aggregation tendencies .
- pK prediction : Software like MarvinSuite estimates ionization states to guide formulation strategies (e.g., salt formation for improved solubility) .
Basic: What physicochemical properties influence its solubility and bioavailability?
Answer:
Key properties include:
- LogP : Predicted ~3.2 (moderate lipophilicity) using software like ChemAxon, suggesting moderate membrane permeability but poor aqueous solubility .
- Hydrogen bonding : The piperidine N and carbonyl O act as H-bond acceptors, enhancing solubility in polar solvents (e.g., DMSO) but limiting passive diffusion .
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point ~180–190°C, indicating solid-state stability under storage .
Advanced: How can synthetic yield be optimized for large-scale production without compromising purity?
Answer:
- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., imidazothiazole dimerization) and improves reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
